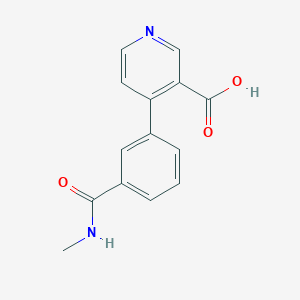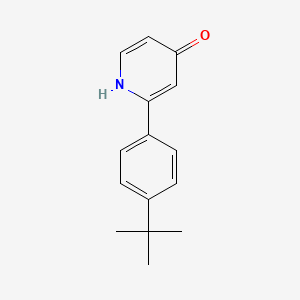
4-Hydroxy-2-(4-T-butylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(4-T-butylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a tert-butylphenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(4-T-butylphenyl)pyridine can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds, which is a biomimetic method. Another method includes alkyne cyclizations using transition metal complexes and ketene transformations . These methods provide straightforward access to the compound and allow for further modifications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for efficient production.
化学反应分析
Types of Reactions: 4-Hydroxy-2-(4-T-butylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
4-Hydroxy-2-(4-T-butylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: It is investigated for its potential therapeutic properties, such as its role in inducing neurite outgrowth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Hydroxy-2-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antifungal and antibacterial activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .
相似化合物的比较
4-Hydroxy-2-pyridone: Exhibits similar biological activities, including antifungal and antibacterial effects.
2-Hydroxy-4-(4-t-butylphenyl)pyridine:
Uniqueness: 4-Hydroxy-2-(4-T-butylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(4-tert-butylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(17)8-9-16-14/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUTANDFRGVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692617 |
Source


|
| Record name | 2-(4-tert-Butylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018819-07-2 |
Source


|
| Record name | 2-(4-tert-Butylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
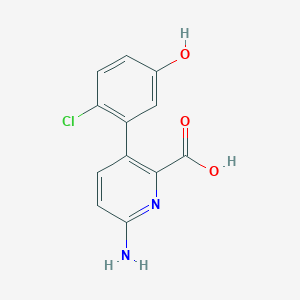
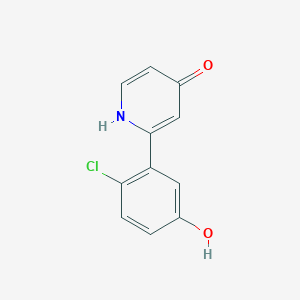
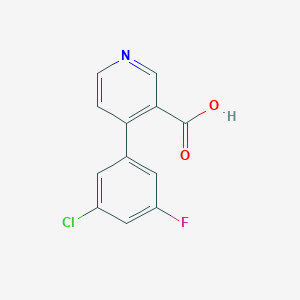
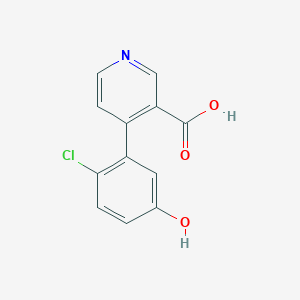
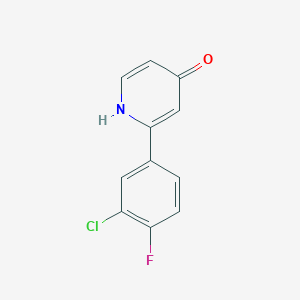
![4-[Benzo(b)thiophen-2-yl]nicotinic acid](/img/structure/B6414724.png)
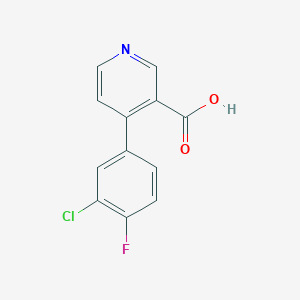
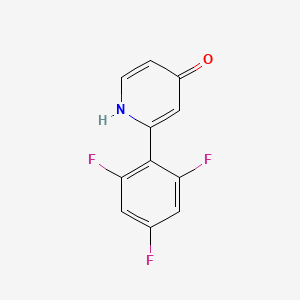
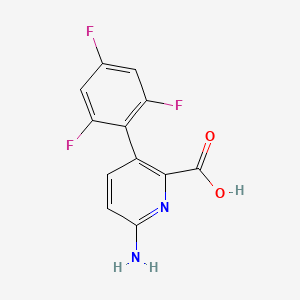
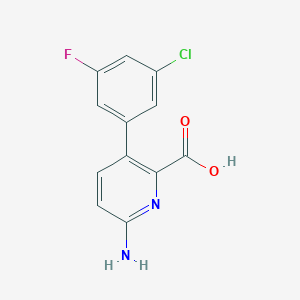
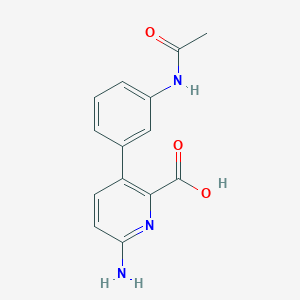
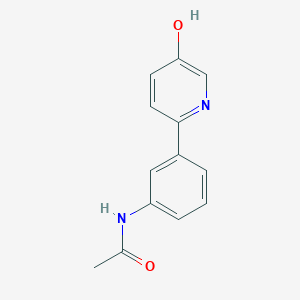
![6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6414780.png)
